N-(4-chlorophenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a chlorophenyl group, a furan-2-ylmethyl group, and a methanesulfonyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
The synthesis of N-(4-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrimidine core and subsequent substitution reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide.
Scientific Research Applications
N-(4-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, N-(4-CHLOROPHENYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
- N-(4-CHLOROPHENYL)-4-(METHYL((4-METHYLPHENYL)SULFONYL)AMINO)BUTANAMIDE
- Functionalized β-lactams based on (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.
Properties
Molecular Formula |
C25H23ClN4O4S |
---|---|
Molecular Weight |
511.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-[furan-2-ylmethyl-[(4-methylphenyl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H23ClN4O4S/c1-17-5-7-18(8-6-17)15-30(16-21-4-3-13-34-21)22-14-27-25(35(2,32)33)29-23(22)24(31)28-20-11-9-19(26)10-12-20/h3-14H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
TWSZBSDQNTWTLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC=C(C=C4)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.